8-methyl-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
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Overview
Description
8-METHYL-4-PHENYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives.
Preparation Methods
The synthesis of 8-METHYL-4-PHENYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one and 3-(trifluoromethyl)phenylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents.
Industrial Production: Industrial production methods may involve scaling up the reaction using larger reactors and optimizing reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
8-METHYL-4-PHENYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Scientific Research Applications
8-METHYL-4-PHENYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-METHYL-4-PHENYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
8-METHYL-4-PHENYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:
8-METHYL-4-OXO-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL ACETATE: This compound shares a similar chromen-2-one core structure but differs in the functional groups attached.
7-Methoxy-3-phenyl-2H-chromen-2-one: Another chromen-2-one derivative with a methoxy group at the 7-position.
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: A derivative with an oxirane ring at the 7-position.
Properties
Molecular Formula |
C24H17F3O3 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
8-methyl-4-phenyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |
InChI |
InChI=1S/C24H17F3O3/c1-15-21(29-14-16-6-5-9-18(12-16)24(25,26)27)11-10-19-20(13-22(28)30-23(15)19)17-7-3-2-4-8-17/h2-13H,14H2,1H3 |
InChI Key |
NTGBHWGTSWGWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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